molecular formula C14H15N3O2 B2640866 4-(2H-1,3-benzodioxol-5-yl)-5-cyclopropyl-2-methyl-2,3-dihydro-1H-pyrazol-3-imine CAS No. 1355609-57-2

4-(2H-1,3-benzodioxol-5-yl)-5-cyclopropyl-2-methyl-2,3-dihydro-1H-pyrazol-3-imine

Cat. No. B2640866
CAS RN: 1355609-57-2
M. Wt: 257.293
InChI Key: NSZAKJPNQRYIDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2H-1,3-benzodioxol-5-yl)-5-cyclopropyl-2-methyl-2,3-dihydro-1H-pyrazol-3-imine is a useful research compound. Its molecular formula is C14H15N3O2 and its molecular weight is 257.293. The purity is usually 95%.
BenchChem offers high-quality 4-(2H-1,3-benzodioxol-5-yl)-5-cyclopropyl-2-methyl-2,3-dihydro-1H-pyrazol-3-imine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2H-1,3-benzodioxol-5-yl)-5-cyclopropyl-2-methyl-2,3-dihydro-1H-pyrazol-3-imine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Potential

Chalcones, such as our compound, belong to the flavonoid family and have demonstrated anticancer activity . Their ability to inhibit cell proliferation, induce apoptosis, and interfere with tumor growth makes them promising candidates for cancer therapy. Researchers are investigating the specific mechanisms by which this compound affects cancer cells.

Histone Deacetylase (HDAC) Inhibition

Intermediates derived from our compound have been used to construct trithiocarbonates as HDAC inhibitors . HDAC inhibitors play a crucial role in epigenetic regulation and have implications in cancer treatment and other diseases.

Structural Diversity for Drug Design

Combining quinoline and chalcone moieties provides structural diversity. Researchers may explore modifications around these functional groups to design novel compounds with improved pharmacological properties.

Additionally, related compounds like 4-[(E)-[(2H-1,3-benzodioxol-5-yl)methylidene]amino]phenol and 4-(2H-1,3-benzodioxol-5-yl)benzoic acid have also been studied . These findings highlight the versatility of our compound and its potential impact across various scientific domains. Keep in mind that ongoing research may uncover additional applications, so stay tuned for updates! 🌟

properties

IUPAC Name

4-(1,3-benzodioxol-5-yl)-5-cyclopropyl-2-methylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c1-17-14(15)12(13(16-17)8-2-3-8)9-4-5-10-11(6-9)19-7-18-10/h4-6,8H,2-3,7,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGGSYDHZORXPTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2CC2)C3=CC4=C(C=C3)OCO4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2H-1,3-benzodioxol-5-yl)-5-cyclopropyl-2-methyl-2,3-dihydro-1H-pyrazol-3-imine

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